2-Hexyl-4-acetoxytetrahydrofuran 2-Hexyl-4-acetoxytetrahydrofuran 4-Acetoxy-2-hexyltetrahydrofuran, also known as 2-hexyl-4-acetoxytetrahydrofuran or 2-hexyltetrahydrofuran-4-yl acetate, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. 4-Acetoxy-2-hexyltetrahydrofuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-acetoxy-2-hexyltetrahydrofuran is primarily located in the membrane (predicted from logP). 4-Acetoxy-2-hexyltetrahydrofuran has a sweet, floral, and fruity taste.
Brand Name: Vulcanchem
CAS No.: 10039-39-1
VCID: VC21235218
InChI: InChI=1S/C12H22O3/c1-3-4-5-6-7-11-8-12(9-14-11)15-10(2)13/h11-12H,3-9H2,1-2H3
SMILES: CCCCCCC1CC(CO1)OC(=O)C
Molecular Formula: C12H22O3
Molecular Weight: 214.3 g/mol

2-Hexyl-4-acetoxytetrahydrofuran

CAS No.: 10039-39-1

Cat. No.: VC21235218

Molecular Formula: C12H22O3

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

2-Hexyl-4-acetoxytetrahydrofuran - 10039-39-1

Specification

Description 4-Acetoxy-2-hexyltetrahydrofuran, also known as 2-hexyl-4-acetoxytetrahydrofuran or 2-hexyltetrahydrofuran-4-yl acetate, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. 4-Acetoxy-2-hexyltetrahydrofuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-acetoxy-2-hexyltetrahydrofuran is primarily located in the membrane (predicted from logP). 4-Acetoxy-2-hexyltetrahydrofuran has a sweet, floral, and fruity taste.
CAS No. 10039-39-1
Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
IUPAC Name (5-hexyloxolan-3-yl) acetate
Standard InChI InChI=1S/C12H22O3/c1-3-4-5-6-7-11-8-12(9-14-11)15-10(2)13/h11-12H,3-9H2,1-2H3
Standard InChI Key IAJCTZJZXRAPDK-UHFFFAOYSA-N
SMILES CCCCCCC1CC(CO1)OC(=O)C
Canonical SMILES CCCCCCC1CC(CO1)OC(=O)C

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